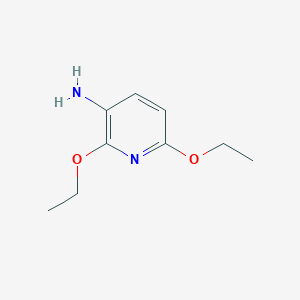

2,6-Diethoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2,6-diethoxypyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-3-12-8-6-5-7(10)9(11-8)13-4-2/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

UKVQESIQFQLVAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)OCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,6 Diethoxypyridin 3 Amine

Reactivity of the Amine Functionality

The primary amino group at the 3-position of the pyridine (B92270) ring is a key center of reactivity, readily participating in a variety of nucleophilic reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with electrophiles such as alkyl and acyl halides.

Alkylation: The reaction of 2,6-Diethoxypyridin-3-amine with alkyl halides is expected to proceed via a nucleophilic substitution mechanism, likely SN2, to form secondary and tertiary amines. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

Acylation: In contrast, acylation of the amine with acyl chlorides or anhydrides is typically a more controlled process. The reaction proceeds through a nucleophilic acyl substitution mechanism to form a stable amide. The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. This reaction is a reliable method for the functionalization of the amino group.

Table 1: Predicted Alkylation and Acylation Reactions of this compound

| Reaction Type | Electrophile | Predicted Product | Mechanism | Key Considerations |

| Alkylation | Alkyl Halide (R-X) | Mono-, di-, and tri-alkylated amines | SN2 | Over-alkylation is a common issue. Control can be achieved with excess amine or protecting groups. |

| Acylation | Acyl Halide (RCOCl) | N-(2,6-diethoxypyridin-3-yl)amide | Nucleophilic Acyl Substitution | Generally a high-yielding and selective reaction. |

Reactions with Carbonyl Compounds (e.g., Imine Formation, Reductive Amination)

The amino group of this compound readily reacts with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.orglibretexts.org

This imine formation serves as the first step in reductive amination, a powerful method for the synthesis of secondary and tertiary amines. wikipedia.org In this two-step process, the imine formed in situ is subsequently reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Reductive amination offers a more controlled approach to alkylation compared to direct reaction with alkyl halides, as it is less prone to over-alkylation. masterorganicchemistry.com

Table 2: Reactions of this compound with Carbonyl Compounds

| Reaction | Carbonyl Compound | Intermediate | Final Product | Reagents |

| Imine Formation | Aldehyde or Ketone | Carbinolamine | Imine (Schiff Base) | Acid catalyst |

| Reductive Amination | Aldehyde or Ketone | Imine (in situ) | Secondary or Tertiary Amine | 1. Acid catalyst 2. Reducing agent (e.g., NaBH₄, NaBH₃CN) |

Oxidation Pathways of the Amino Group

The amino group of 3-aminopyridine (B143674) derivatives can undergo oxidation. nih.govacs.orgdoi.org The specific products of such reactions depend on the oxidizing agent and the reaction conditions. For instance, oxidation of 3-aminopyridine with peroxomonosulfuric acid has been studied and involves the nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net In the case of this compound, potential oxidation products could include nitroso, nitro, or even azo compounds, depending on the strength and nature of the oxidant employed. The presence of the electron-donating ethoxy groups may influence the susceptibility of the amino group to oxidation. It has been noted that one-electron oxidation of 3-aminopyridine is relatively easier compared to 2-aminopyridine (B139424). doi.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two ethoxy groups and an amino group.

Regioselectivity Directed by Substituents

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is determined by the directing effects of the existing substituents. Both the amino group and the ethoxy groups are ortho, para-directing activators. wikipedia.org In this molecule, the C4 and C5 positions are available for substitution.

Directing effect of the amino group (at C3): This group strongly activates the ortho (C2 and C4) and para (C6) positions. Since the C2 and C6 positions are already substituted, the primary directing effect of the amino group will be towards the C4 position.

Directing effect of the ethoxy groups (at C2 and C6): These groups also activate their ortho (C3 and C5 for the C2-ethoxy group; C5 and C1-nitrogen for the C6-ethoxy group) and para (C4 for the C6-ethoxy group; C5 for the C2-ethoxy group) positions.

Considering the combined activating and directing effects, the C4 and C5 positions are the most likely sites for electrophilic attack. The C4 position is activated by both the amino group (ortho) and the C6-ethoxy group (para). The C5 position is activated by the C6-ethoxy group (ortho) and the C2-ethoxy group (meta-like, but still activating). The powerful activating nature of the amino group is likely to dominate, making the C4 position the most probable site for electrophilic substitution . However, substitution at the C5 position is also a possibility, and the final product distribution may depend on the specific electrophile and reaction conditions. It is important to note that direct electrophilic substitution on the pyridine ring can sometimes be challenging due to the basicity of the ring nitrogen, which can be protonated under acidic conditions, leading to deactivation of the ring. wikipedia.org

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is available for reaction with electrophiles. This makes the pyridine nitrogen a nucleophilic and basic center. Reactions at the pyridine nitrogen, such as N-alkylation or N-oxidation, are possible. For instance, the metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species. nih.gov

However, the nucleophilicity of the pyridine nitrogen in this compound is likely to be attenuated by the steric hindrance imposed by the two adjacent ethoxy groups. These bulky groups can shield the nitrogen atom, making it more difficult for electrophiles to approach and react. Therefore, reactions at the pyridine nitrogen are expected to be slower compared to an unsubstituted pyridine.

Transformations Involving the Ethoxy Moieties

The ethoxy groups at the C2 and C6 positions of this compound are key functional groups that can undergo several transformations, significantly influencing the subsequent chemical utility of the molecule. The primary reactions involving these moieties are cleavage of the ether linkages.

One of the most common methods for the cleavage of aryl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). While specific studies on this compound are not prevalent in the literature, the general mechanism for such reactions is well-established. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the nature of the alkyl group, this can occur via either an S(_N)1 or S(_N)2 mechanism. Given that the ethoxy groups are primary, an S(_N)2 mechanism is anticipated, leading to the formation of the corresponding dihydroxypyridine and ethyl halides.

Another powerful reagent for the dealkylation of aryl ethers is the Lewis acid boron tribromide (BBr(_3)). This method is often preferred for its high efficiency under milder conditions compared to strong mineral acids. The reaction is believed to proceed through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by intramolecular or intermolecular cleavage of the carbon-oxygen bond. While direct experimental data for this compound is not available, studies on related 2-methoxypyridines have demonstrated the efficacy of this approach. It is important to note that the presence of the amino group at the C3 position may influence the reaction, potentially requiring protection or leading to competitive coordination with the Lewis acid.

The following table summarizes potential reagents for the de-ethoxylation of this compound, based on general ether cleavage methodologies.

| Reagent | Proposed Mechanism | Potential Products | Notes |

| HBr/HI | S(_N)2 | 3-Amino-2,6-dihydroxypyridine, Ethyl bromide/iodide | Requires harsh conditions (high temperature). |

| BBr(_3) | Lewis acid-assisted cleavage | 3-Amino-2,6-dihydroxypyridine, Ethyl bromide | Generally proceeds under milder conditions. |

| AlCl(_3) | Lewis acid-assisted cleavage | 3-Amino-2,6-dihydroxypyridine, Ethyl chloride | Another Lewis acid option, may require higher temperatures. |

It is also conceivable that under specific conditions, selective mono-dealkylation could be achieved, yielding 3-amino-2-ethoxy-6-hydroxypyridine or 3-amino-6-ethoxy-2-hydroxypyridine, which would be valuable intermediates for further functionalization.

Mechanistic Investigations of Key Transformations

The intricate electronic nature of the this compound ring system, with its combination of electron-donating ethoxy and amino groups, gives rise to the potential for interesting and complex reaction mechanisms.

A significant potential reaction pathway for this compound is the Dimroth rearrangement. This is a well-documented isomerization process in many nitrogen-containing heterocyclic systems, where an endocyclic nitrogen atom and an exocyclic amino group exchange places. tandfonline.comnih.govwikipedia.org For this compound, this would involve the amino group at the C3 position.

The generally accepted mechanism for the Dimroth rearrangement involves a ring-opening and ring-closing sequence. nih.gov In the context of this compound, the process would likely be initiated by a nucleophilic attack (often by hydroxide in basic media or water in acidic media) at the C2 or C6 position, facilitated by the electron-withdrawing nature of the pyridine nitrogen. This would lead to the opening of the pyridine ring to form an open-chain intermediate. Subsequent rotation around the C-C bonds and ring-closure through the exocyclic amino group would lead to a rearranged heterocyclic system. The presence of electron-donating groups, such as the ethoxy groups in this molecule, can influence the rate and feasibility of such rearrangements. nih.gov

While no specific computational or experimental mechanistic studies have been reported for this compound itself, research on analogous aminopyrimidines and other aza-heterocycles provides a strong basis for predicting this reactivity. nih.gov Computational studies on related systems have been instrumental in elucidating the energetic barriers and transition states involved in such rearrangements. researchgate.netmdpi.com A detailed mechanistic study of this compound would likely involve DFT (Density Functional Theory) calculations to map the potential energy surface of the rearrangement and identify the key intermediates and transition states.

Catalysis can play a pivotal role in modulating the reactivity of this compound, enabling transformations that are otherwise difficult to achieve.

Lewis Acid Catalysis: Lewis acids can activate the pyridine ring towards nucleophilic attack. semanticscholar.orgresearchgate.netnih.gov By coordinating to the lone pair of electrons on the pyridine nitrogen, a Lewis acid increases the electrophilicity of the ring carbons, particularly at the C2, C4, and C6 positions. This activation could facilitate nucleophilic aromatic substitution (S(_N)Ar) reactions, potentially displacing one of the ethoxy groups if conditions are carefully controlled. nih.govyoutube.com However, the presence of the amino group and the ether oxygens, which can also coordinate to the Lewis acid, adds a layer of complexity to predicting the regioselectivity of such reactions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be applied to derivatives of this compound. nih.govwiley.comsemanticscholar.orgnih.gov For instance, conversion of the ethoxy groups to triflates or halides would provide electrophilic handles for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.

Furthermore, direct C-H functionalization catalyzed by transition metals such as palladium, rhodium, or iridium has emerged as a powerful tool for the derivatization of heterocycles. nih.govnih.govyoutube.com For this compound, the directing effect of the amino group or the pyridine nitrogen could be harnessed to achieve regioselective C-H activation at the C4 or C5 positions of the pyridine ring. The specific ligand environment around the metal center would be crucial in controlling the outcome of such reactions.

The following table outlines potential catalytic transformations for this compound.

| Catalytic System | Potential Reaction | Mechanistic Role of Catalyst |

| Lewis Acids (e.g., ZnCl(_2), AlCl(_3)) | Nucleophilic Aromatic Substitution | Activation of the pyridine ring by coordination to the nitrogen atom. semanticscholar.orgnih.gov |

| Palladium Catalysts (e.g., Pd(PPh(_3))(_4)) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Catalyzes the formation of C-C and C-N bonds via oxidative addition and reductive elimination cycles. wiley.comsemanticscholar.org |

| Rhodium/Iridium Catalysts | C-H Functionalization | Directs C-H activation at specific positions on the pyridine ring. nih.gov |

Derivatives, Analogs, and Their Structure Reactivity Relationships

Structural Modifications of the Amine Moiety

N-Acylation: The reaction of the amine with acyl chlorides or anhydrides yields the corresponding amides. This transformation is fundamental in synthetic chemistry, often used to protect the amine or to introduce a new functional handle. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing nature of the adjacent carbonyl group.

N-Alkylation: Introduction of alkyl groups can proceed through various methods, including reductive amination or reaction with alkyl halides. This modification increases the steric hindrance around the nitrogen and can modulate its basicity.

Sulfonamide Formation: The reaction of 2,6-diethoxypyridin-3-amine with sulfonyl chlorides is a common method for synthesizing primary sulfonamides. nih.gov This reaction typically occurs in the presence of a base to neutralize the HCl byproduct. mdpi.com The resulting sulfonamide group is a key pharmacophore in many biologically active molecules and significantly alters the electronic properties of the parent amine. nih.govorganic-chemistry.org The synthesis is generally efficient and can be performed under mild conditions. organic-chemistry.org

Table 1: Examples of Amine Moiety Modifications and Their Effects

| Modification Type | Reagent Example | Product Structure | Key Effects on Reactivity |

|---|---|---|---|

| N-Acylation | Acetyl chloride | N-(2,6-diethoxypyridin-3-yl)acetamide | Decreased basicity and nucleophilicity of nitrogen. |

| N-Alkylation | Methyl iodide | N-methyl-2,6-diethoxypyridin-3-amine | Increased steric bulk; slight increase in basicity. |

| Sulfonamide Formation | p-Toluenesulfonyl chloride | N-(2,6-diethoxypyridin-3-yl)-4-methylbenzenesulfonamide | Introduces a strongly electron-withdrawing group; nitrogen becomes acidic. |

Variations and Impact of Alkoxy Substituents

The two ethoxy groups at the C2 and C6 positions are powerful electron-donating groups, significantly influencing the electronic character of the pyridine (B92270) ring. They activate the ring towards electrophilic substitution and increase the basicity of the ring nitrogen compared to unsubstituted pyridine. lumenlearning.com Modifying these alkoxy groups allows for the fine-tuning of both steric and electronic properties.

Homologation: Replacing the ethoxy groups with smaller (methoxy) or larger (e.g., isopropoxy, butoxy) alkoxy groups can systematically alter the steric environment. While the electronic effect remains broadly similar (electron-donating), larger groups can provide a steric shield, potentially directing reactions to other sites or hindering intermolecular binding.

Functionalized Alkoxy Chains: Introducing functionality onto the alkyl chains of the ether (e.g., a terminal alcohol or amine) can create new reactive sites on the molecule, allowing for further derivatization or the introduction of properties like improved solubility.

Table 2: Impact of Alkoxy Group Variation on Molecular Properties

| Alkoxy Group | Relative Steric Bulk | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|---|

| Methoxy (B1213986) (-OCH₃) | Smaller | Strong electron-donating (+R) | Increased ring activation; less steric hindrance at C2/C6. |

| Ethoxy (-OCH₂CH₃) | Baseline | Strong electron-donating (+R) | Baseline reactivity for the parent compound. |

| Isopropoxy (-OCH(CH₃)₂) | Larger | Strong electron-donating (+R) | Increased steric hindrance may affect reactivity at adjacent positions. |

Introduction of Additional Functionalities on the Pyridine Nucleus

The pyridine ring of this compound is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the two alkoxy groups and the amino group. These groups direct incoming electrophiles primarily to the C4 and C5 positions.

Halogenation: Reactions with electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can introduce halogen atoms onto the pyridine ring. For instance, bromination of 3,5-diethoxypyridine (B3066971), a related system, can yield mono- and di-bromo derivatives at the 2- and 6-positions. researchgate.net Given the existing substituents in this compound, halogenation would be expected at the electron-rich C5 position. The introduction of a halogen provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck).

Nitration: Nitration of activated pyridine rings, such as pyridine N-oxides, is a known transformation. archive.org Direct nitration of 3,5-diethoxypyridine has also been studied. researchgate.net For this compound, nitration would likely occur at the C5 position, introducing a powerful electron-withdrawing group that significantly alters the electronic properties of the ring and can serve as a precursor for other functionalities.

Table 3: Potential Functionalization of the Pyridine Ring

| Reaction Type | Reagent | Expected Position of Substitution | Impact of New Substituent |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | Introduces a handle for cross-coupling reactions; electron-withdrawing. |

| Nitration | HNO₃/H₂SO₄ | C5 | Strongly deactivates the ring; can be reduced to an amino group. |

Synthesis and Reactivity of Fused Heterocyclic Derivatives Incorporating the this compound Scaffold

The 3-aminopyridine (B143674) motif is a cornerstone for the synthesis of N-fused heterocyclic systems, which are prevalent in medicinal chemistry. acs.orgnih.gov this compound is an ideal starting material for constructing derivatives such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines.

Imidazo[1,2-a]pyridines: These are commonly synthesized by the condensation of a 2-aminopyridine (B139424) with α-haloketones (Tchichibabin reaction) or through multicomponent reactions. acs.orgnih.gov More contemporary methods involve copper-catalyzed reactions with substrates like nitroolefins or ketones. acs.orgorganic-chemistry.orgorganic-chemistry.org Applying these methods to this compound would lead to the formation of highly substituted imidazo[1,2-a]pyridine (B132010) cores, where the ethoxy groups would be located on the original pyridine ring.

Pyrazolo[1,5-a]pyridines: This scaffold can be constructed via [3+2] cycloaddition reactions. rsc.orgorganic-chemistry.org In this approach, the aminopyridine is first converted to an N-aminopyridinium ylide, which then acts as a 1,3-dipole and reacts with various dipolarophiles like alkynes or α,β-unsaturated compounds. nih.govacs.orgrsc.org The reaction of this compound in such a sequence would yield pyrazolo[1,5-a]pyridines with the ethoxy groups influencing the electronics and regioselectivity of the cyclization.

Table 4: Synthesis of Fused Heterocycles from Aminopyridines

| Fused System | General Method | Common Reagents | Resulting Scaffold from this compound |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Condensation/Cyclization | α-Haloketones, Nitroolefins, Aldehydes acs.orgacs.org | 5,7-Diethoxyimidazo[1,2-a]pyridine derivatives |

| Pyrazolo[1,5-a]pyridine | [3+2] Cycloaddition | N-amination followed by reaction with alkynes or alkenes rsc.orgacs.org | 4,6-Diethoxypyrazolo[1,5-a]pyridine derivatives |

Structure-Reactivity Correlations and Design Principles for New Analogs

The design of new analogs based on the this compound scaffold is guided by the predictable interplay of steric and electronic effects. Structure-reactivity relationships (SAR) and quantitative structure-activity relationships (QSAR) for substituted aminopyridines provide a framework for these design principles. ajrconline.orgresearchgate.net

Electronic Effects: The reactivity of the pyridine ring and its substituents is governed by the electronic nature of the groups attached. lumenlearning.com The two ethoxy groups are strong electron-donating groups (+R effect), which activate the ring for electrophilic attack and increase the nucleophilicity of the exocyclic amine. Introducing electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -Br) would decrease the electron density of the ring, making it less susceptible to further electrophilic substitution and lowering the basicity of the amino group. ucsb.edu Conversely, the electron-donating groups enhance the reactivity of the aminopyridine in cyclization reactions to form fused systems. organic-chemistry.org

Steric Effects: The size of the substituents influences the regioselectivity of reactions and can impact biological activity by controlling how a molecule fits into a binding site. mdpi.com Varying the alkoxy groups from methoxy to isopropoxy, for example, can be used to probe the steric tolerance of a particular reaction or biological target.

Design Principles for New Analogs: A key design strategy involves using the existing functional groups as anchors for building molecular complexity. The C3-amino group is a potent nucleophile for forming fused rings or for introducing side chains via acylation or alkylation. nih.govrsc.org The C5 position is the most activated site for introducing new substituents via electrophilic substitution, which can then be further modified. For example, a bromo substituent at C5 can be used in palladium-catalyzed cross-coupling reactions to attach various aryl or alkyl groups, dramatically increasing molecular diversity. nih.gov This modular approach allows for the systematic exploration of chemical space to develop analogs with desired properties. diva-portal.org

Table 5: Correlation of Structural Changes to Reactivity

| Structural Modification | Key Effect | Impact on Reactivity | Design Principle |

|---|---|---|---|

| Acylation of C3-amine | Electronic: -R | Decreases nucleophilicity of amine; deactivates ring slightly. | Protection of amine; introduction of amide-based side chains. |

| Halogenation at C5 | Electronic: -I, +R; Steric | Deactivates ring; provides handle for cross-coupling. | Diversification via palladium-catalyzed reactions. |

| Variation of C2/C6 Alkoxy groups | Steric; Electronic: +R | Modulates steric hindrance near reaction centers; maintains ring activation. | Fine-tuning of steric profile for selective interactions. |

| Formation of Fused Rings | Ring System Change | Creates rigid, planar systems with distinct electronic properties. | Accessing novel heterocyclic scaffolds with potential biological activity. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Confirmation and Dynamics (Theoretical)

A ¹H NMR spectrum of 2,6-Diethoxypyridin-3-amine would be expected to show distinct signals for the aromatic protons and the protons of the two ethoxy groups. The protons on the pyridine (B92270) ring would likely appear as doublets in the aromatic region of the spectrum. The ethoxy groups would each present a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for ethyl groups. The protons of the amine (NH2) group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis (Theoretical)

The ¹³C NMR spectrum would be expected to show a specific number of signals corresponding to the unique carbon atoms in the molecule. Due to the molecule's asymmetry, each of the nine carbon atoms should be chemically non-equivalent, resulting in nine distinct signals. The carbons of the pyridine ring would appear in the downfield region (typically 100-160 ppm). The carbons of the ethoxy groups would be found in the upfield region, with the O-CH2 carbons appearing more downfield than the terminal CH3 carbons. hmdb.carsc.orgoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) (Theoretical)

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the two adjacent aromatic protons and between the methylene and methyl protons of each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the connectivity of the ethoxy groups to the pyridine ring and the relative positions of the substituents.

Vibrational Spectroscopy (Theoretical)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (Theoretical)

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. As a primary amine, two N-H stretching bands would be anticipated in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com An N-H bending vibration would likely be observed around 1600 cm⁻¹. orgchemboulder.com The C-O stretching of the ether linkages would appear as strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-N stretching vibrations are also expected in a similar region. orgchemboulder.commdpi.com C-H stretching vibrations from the aromatic ring and the aliphatic ethoxy groups would be seen around 2850-3100 cm⁻¹. nih.gov

Raman Spectroscopy for Molecular Vibrations (Theoretical)

Raman spectroscopy, which is sensitive to molecular vibrations that cause a change in polarizability, would complement the FT-IR data. The symmetric vibrations of the pyridine ring would be expected to produce strong Raman signals. C-H stretching and bending vibrations would also be active. While N-H stretching is typically weaker in Raman than in IR, it may still be observable. The S-S bond, if present, gives a characteristic Raman signal, but this is not applicable to the target molecule. americanpharmaceuticalreview.comresearchgate.nethoriba.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₄N₂O₂), the exact molecular weight is 182.1055 g/mol . In a typical mass spectrum, this would be observed as the molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 182.

The fragmentation of this molecular ion is predictable based on the functional groups present. The structure contains ethoxy groups, an amine group, and a pyridine ring, each influencing how the molecule breaks apart. Key fragmentation pathways for aminopyridines include:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the bond alpha to the nitrogen atom. libretexts.org For this compound, this is less direct but cleavage adjacent to the ring can occur.

Loss of Alkyl Groups: The ethyl groups from the ethoxy substituents are susceptible to cleavage. The loss of an ethyl radical (•CH₂CH₃, 29 mass units) would result in a fragment ion at m/z 153. A subsequent loss of the second ethyl group would lead to a fragment at m/z 124.

Loss of Ethoxy Group: The molecule can lose an entire ethoxy radical (•OCH₂CH₃, 45 mass units), leading to a significant peak at m/z 137.

Pyridine Ring Fission: Cleavage of the aromatic ring itself can occur, though it typically requires higher energy, leading to a complex pattern of smaller fragments.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, confirming the presence and arrangement of its constituent parts. savemyexams.comlibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment | Formula of Fragment | Mass Lost | Formula of Lost Neutral |

| 182 | Molecular Ion [M]⁺ | [C₉H₁₄N₂O₂]⁺ | - | - |

| 167 | [M - CH₃]⁺ | [C₈H₁₁N₂O₂]⁺ | 15 | •CH₃ |

| 154 | [M - C₂H₄]⁺ (from ethoxy) | [C₇H₁₀N₂O₂]⁺ | 28 | C₂H₄ |

| 153 | [M - C₂H₅]⁺ | [C₇H₉N₂O₂]⁺ | 29 | •C₂H₅ |

| 137 | [M - OC₂H₅]⁺ | [C₇H₉N₂O]⁺ | 45 | •OC₂H₅ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While no specific crystal structure for this compound has been reported in the publicly accessible Cambridge Structural Database, analysis of related aminopyridine structures allows for a well-founded prediction of its solid-state characteristics. researchgate.netresearchgate.net

A crystallographic analysis would reveal key structural parameters, including bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the geometry of the ethoxy and amine substituents. Of particular interest would be the supramolecular assembly, which is the organization of molecules in the crystal lattice through non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The amine group (-NH₂) provides two hydrogen bond donors, while the pyridine ring nitrogen and the oxygen atoms of the ethoxy groups act as hydrogen bond acceptors.

It is highly probable that the molecules would form extended networks through intermolecular N-H···N or N-H···O hydrogen bonds. researchgate.net These interactions, similar to those seen in the crystal structures of 2-aminopyridinium citrate (B86180) salts, dictate the packing of the molecules, influencing physical properties of the solid such as melting point and solubility. researchgate.net

Table 2: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided | Expected Findings for this compound |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Likely a common system such as monoclinic, as seen in many organic compounds. researchgate.net |

| Space Group | The symmetry elements present within the unit cell. | A centrosymmetric or non-centrosymmetric space group depending on molecular packing. |

| Unit Cell Dimensions | The lengths and angles (a, b, c, α, β, γ) that define the repeating unit of the crystal. | Specific values that would be unique to this compound's crystal form. |

| Bond Lengths/Angles | Precise measurements of all covalent bonds and angles. | Confirmation of aromatic C-C/C-N bonds in the pyridine ring and standard C-O, C-N, and C-H bond lengths. |

| Supramolecular Synthons | The characteristic patterns of intermolecular interactions. | Expected formation of hydrogen-bonded chains or dimers via N-H···N and N-H···O interactions. researchgate.net |

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

Understanding the pathway a reaction follows often requires the detection and characterization of fleeting reaction intermediates. While no studies detailing the reaction intermediates of this compound itself are currently available, the reactivity of related aminopyridines suggests fertile ground for such investigations using advanced spectroscopic methods.

Techniques like in-situ NMR, stopped-flow UV-Vis, and time-resolved IR spectroscopy are designed to monitor reactions as they happen, providing snapshots of transient species that exist for only fractions of a second. For aminopyridines, several types of reactions could be studied this way:

Electrophilic Aromatic Substitution: The reaction of the pyridine ring with an electrophile could proceed through a charged intermediate known as a sigma complex or Wheland intermediate. Its unique electronic structure might be detectable by UV-Vis or NMR spectroscopy.

Metal-Catalyzed Cross-Coupling: Reactions involving aminopyridines often use transition metal catalysts, such as rhodium or palladium. nih.gov In some cases, organometallic intermediates, like the rhodacycle formed during certain C-H activation reactions, can be stable enough to be characterized. nih.gov Evidence for such intermediates can be gathered through a combination of kinetic studies and spectroscopy, sometimes culminating in the isolation and X-ray crystallographic analysis of a stable analogue. nih.gov

Charge-Transfer Complexes: Aminopyridines can act as electron donors and react with electron acceptor molecules to form charge-transfer (CT) complexes. researchgate.net These complexes often have distinct colors and can be characterized by electronic (UV-Vis) and vibrational (IR) spectroscopy, acting as key intermediates in various chemical transformations. researchgate.net

Future research employing these advanced techniques on this compound would be invaluable for mapping its reactivity and discovering novel chemical transformations.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the electronic properties of organic molecules like 2,6-Diethoxypyridin-3-amine. DFT calculations are used to determine the molecule's ground-state geometry, electronic structure, and a host of other properties that dictate its chemical behavior.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic character of this compound is governed by the interplay of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. DFT calculations can precisely map the electron density distribution, highlighting the electron-rich and electron-poor regions of the molecule.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, pointing to sites of nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the strong electron-donating nature of the amine. The ethoxy groups also contribute to raising the HOMO energy. The LUMO, in contrast, would be distributed across the pyridine ring, characteristic of its π-acceptor capability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and kinetic stability |

Note: The values in this table are illustrative and based on typical DFT (e.g., B3LYP/6-31G) calculations for similarly substituted aminopyridines. Actual values may vary based on the level of theory and basis set used.*

Energetics of Reaction Pathways and Transition States

DFT is an invaluable tool for mapping the potential energy surface (PES) of a chemical reaction. This allows for the theoretical investigation of reaction mechanisms, providing insights that can be difficult to obtain experimentally. For this compound, one could study reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. The transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS and calculating its energy provides the activation energy (Ea), a key determinant of the reaction rate. For instance, in an electrophilic substitution reaction, DFT could be used to determine whether an incoming electrophile would preferentially attack the C4 or C5 position of the pyridine ring by comparing the activation energies of the respective transition states. mdpi.com

| Reaction Coordinate | Relative Energy (kcal/mol) | Structure Type |

| Reactants | 0.0 | Ground State |

| Transition State (TS) | +18.5 | First-order Saddle Point |

| Intermediate | +5.2 | Local Minimum |

| Products | -12.0 | Ground State |

Note: This table presents hypothetical relative energies for a representative electrophilic substitution reaction pathway. The values are illustrative of what a DFT calculation might yield.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. acs.orgsemanticscholar.org These predicted shifts are invaluable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds.

Vibrational (IR and Raman) Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional group vibrations and confirm the molecule's structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 158.5 | - |

| C3 | 125.0 | - |

| C4 | 108.2 | 6.70 |

| C5 | 138.1 | 7.95 |

| C6 | 155.3 | - |

| -OCH₂- | 62.1 | 4.30 |

| -CH₃ | 14.8 | 1.40 |

| -NH₂ | - | 4.50 |

Note: These are illustrative chemical shifts for this compound, predicted based on DFT calculations of analogous structures. TMS is the reference standard.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and the influence of the surrounding environment.

Furthermore, MD simulations are particularly powerful for studying solvent effects. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how solute-solvent interactions, such as hydrogen bonding between the amino group and water, influence the conformational preferences and dynamics of this compound. researchgate.net

Quantum Chemical Calculations for Understanding Bonding and Aromaticity

The pyridine ring in this compound is an aromatic system. Quantum chemical calculations can quantify the degree of aromaticity and how it is affected by the substituents. Several indices are used for this purpose:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value close to 1 indicates a high degree of aromaticity. rsc.orgdtu.dk

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A significant negative value (e.g., for NICS(0) or NICS(1)zz) is indicative of aromatic character. nih.gov

Calculations would likely show that while the pyridine ring is aromatic, the strong electron-donating substituents may cause some degree of bond length alternation, slightly reducing its HOMA value compared to unsubstituted pyridine.

| Aromaticity Index | Calculated Value (Pyridine Ring) | Interpretation |

| HOMA | 0.985 | High degree of geometric aromaticity |

| NICS(0) | -9.5 ppm | Significant magnetic aromaticity |

| NICS(1)zz | -12.1 ppm | Strong out-of-plane magnetic aromaticity |

Note: The values are illustrative and based on typical calculations for substituted pyridines. HOMA values are unitless. NICS values are in ppm.

In Silico Studies of Reaction Selectivity and Mechanism Validation

In silico studies, which are computational simulations, can be used to predict the selectivity of reactions and validate proposed mechanisms. For this compound, a key question is its regioselectivity in reactions like electrophilic substitution.

By modeling the reaction with an electrophile, computational methods can compare the stability of the intermediates (sigma complexes) formed by attack at different positions on the ring (e.g., C4 vs. C5). The position leading to the more stable intermediate, and a lower transition state energy, is predicted to be the major product. These predictions are often guided by analyzing the distribution of the HOMO and calculated atomic charges, which indicate the most nucleophilic sites. Such studies can validate experimental observations or predict the outcome of reactions that have not yet been performed, saving time and resources in synthetic chemistry.

Applications in Organic and Materials Chemistry

Role as a Versatile Synthetic Intermediate

The reactivity of the amino group, combined with the inherent properties of the disubstituted pyridine (B92270) ring, allows this compound to serve as a foundational element for a wide array of more complex molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. msu.eduthermofisher.com 2,6-Diethoxypyridin-3-amine serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. The primary aromatic amine can undergo a range of chemical transformations to build fused-ring structures.

For instance, primary aromatic amines can be converted into diazonium salts by reacting with nitrous acid. lumenlearning.com These salts are highly useful intermediates, capable of participating in various coupling reactions to form larger, more complex molecules. Research on analogous pyrazolopyridin-3-amines has shown that their diazonium salts can be used to synthesize fused heterocyclic systems like pyridopyrazolotriazines. raco.cat Similarly, the amino group on this compound provides a reactive handle for condensation reactions, such as the Skraup or Doebner-von Miller syntheses, to construct quinoline-type structures. nowgonggirlscollege.co.in

The general synthetic utility of amines in forming heterocyclic structures is well-established and depends on reactions with various reagents to achieve cyclization. clockss.orgnih.gov

Table 1: Potential Heterocyclic Synthesis Reactions

| Reaction Type | Reactant for Amine Group | Resulting Heterocyclic Structure Type | General Principle |

|---|---|---|---|

| Diazotization & Cyclization | Nitrous Acid (HNO₂) followed by an internal nucleophile | Fused Triazine Systems | Formation of a reactive diazonium salt which is then captured intramolecularly. raco.cat |

| Condensation | α,β-Unsaturated Carbonyls | Fused Dihydropyridines/Quinolines | Classic quinoline (B57606) syntheses like the Doebner-von Miller reaction. nowgonggirlscollege.co.in |

| Condensation | β-Diketones or β-Ketoesters | Fused Pyridines/Pyrimidines | The Knorr quinoline synthesis is an example of this pathway. nowgonggirlscollege.co.in |

Nitrogen-containing compounds are a vast and essential class of organic molecules. thermofisher.comthermofisher.com Amines are fundamental building blocks due to the reactivity of the nitrogen atom's lone pair of electrons. iitk.ac.inambeed.com this compound is no exception and can be used to synthesize a variety of nitrogenous derivatives.

Key reactions involving the primary amine group include:

Amide Formation: Reaction with acyl chlorides or acid anhydrides yields stable amides. This is a common method for linking molecular fragments. lumenlearning.com

Imine Formation: Condensation with aldehydes or ketones produces imines, also known as Schiff bases. masterorganicchemistry.com These compounds are important in their own right and as intermediates for further synthesis, such as reductive amination to form secondary amines. libretexts.org

Alkylation: The amine can act as a nucleophile to react with alkyl halides, leading to secondary or tertiary amines. However, polyalkylation is a common issue. libretexts.org

The presence of the pyridine ring and the two ethoxy groups modifies the reactivity and physical properties (like solubility) of the resulting molecules, making this building block particularly useful for fine-tuning the characteristics of the final product.

Ligand Design and Coordination Chemistry

The structure of this compound is well-suited for use in coordination chemistry, where molecules called ligands bind to a central metal ion to form a coordination complex. purdue.edu

This aminopyridine can function as a ligand itself, using the lone pair of electrons on the pyridine nitrogen and the amino nitrogen to chelate (bind at two points) to a metal ion. More commonly, it is first converted into a more complex ligand, such as a Schiff base, through reaction with an aldehyde or ketone. masterorganicchemistry.comnih.gov

For example, a closely related compound, 6-methoxypyridin-3-amine, has been condensed with pyrrole-2-carbaldehyde to create a bidentate Schiff base ligand. nih.gov This ligand readily forms stable complexes with transition metals like Cobalt(II) and Copper(II). nih.gov The resulting metal complexes often exhibit enhanced biological or catalytic activity. nih.gov

The general principle involves the formation of a metal-ligand bond, where the ligand acts as a Lewis base (electron-pair donor) and the metal ion as a Lewis acid (electron-pair acceptor). purdue.edulibretexts.org The properties of the resulting complex, including its geometry, stability, and electronic characteristics, are dictated by the nature of the metal and the ligand. These complexes can be designed to act as catalysts for a variety of organic transformations, such as oxidation, reduction, or carbon-carbon bond formation. mdpi.comrsc.org

Table 2: Coordination Profile of a Related Schiff Base Ligand

| Feature | Description | Source |

|---|---|---|

| Parent Amine | 6-Methoxypyridin-3-amine (analogue) | nih.gov |

| Ligand Type | Bidentate Schiff Base (after reaction with an aldehyde) | nih.gov |

| Coordinating Atoms | Imine Nitrogen and Pyridine Nitrogen | nih.gov |

| Coordinated Metals | Co(II), Cu(II) | nih.gov |

| Potential Application | Antimicrobial agents, Catalysis | nih.gov |

Integration into Advanced Functional Materials

The precise structures of molecules like this compound make them attractive candidates for constructing highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

MOFs and COFs are crystalline materials built from molecular building blocks (linkers) connected by strong bonds. nih.gov These materials are known for their exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. mdpi.com

Amine-functionalized linkers are particularly valuable in the synthesis of these frameworks. rsc.orgnih.gov The amine group can serve several purposes:

A Linking Point: While the amine itself can be a coordination site, it is more often the precursor to other functional groups (like amides or imines) that form the framework.

Post-Synthetic Modification: An amine group within the pores of a pre-formed framework can be chemically modified. For example, it can react with other molecules to add new functionality to the material. mdpi.com

Enhanced Properties: The presence of basic amine groups within the pores can significantly increase the material's affinity for acidic gases like carbon dioxide (CO₂). researchgate.net

While this compound itself might not be a direct linker (which typically require at least two connecting points, like dicarboxylic acids), its derivatives are prime candidates. For example, synthesizing a di-carboxylic acid derivative of this molecule would create a bifunctional linker with an embedded amine- and ethoxy-substituted pyridine core, suitable for creating novel MOFs with tailored properties. rsc.orgnih.gov

Theoretical Role in Polymer Chemistry and Supramolecular Assemblies

The unique structure of this compound, featuring a reactive primary amine group and a pyridine ring flanked by two electron-donating ethoxy groups, suggests its potential utility as a monomer in polymerization reactions and as a building block for supramolecular architectures.

Polymer Chemistry:

The primary amino group at the 3-position of the pyridine ring serves as a reactive site for incorporation into various polymer backbones. Theoretically, this compound could function as a monomer in step-growth polymerization processes, such as:

Polyamide Synthesis: By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), the amino group could form amide linkages, leading to the formation of polyamides. The presence of the bulky ethoxy groups adjacent to the pyridine nitrogen might influence the polymer's solubility, thermal properties, and chain packing.

Polyimide Synthesis: Reaction with dianhydrides would theoretically yield polyimides, a class of high-performance polymers known for their thermal stability. The specific substitution pattern of the pyridine ring could impart unique processing characteristics or final properties to the resulting polyimide.

The incorporation of the 2,6-diethoxypyridine (B172836) moiety into a polymer chain would be expected to introduce specific functionalities, potentially affecting the polymer's polarity, hydrophilicity, and coordination ability.

Supramolecular Assemblies:

The non-covalent interactions of the this compound molecule could facilitate the formation of ordered supramolecular structures. Key potential interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors. This combination of donor and acceptor sites could lead to the formation of predictable hydrogen-bonding networks, driving the self-assembly of molecules into one-, two-, or three-dimensional architectures. The steric hindrance from the ethoxy groups would likely play a significant role in dictating the geometry of these assemblies.

Metal Coordination: The pyridine nitrogen atom can act as a ligand for metal ions, enabling the construction of coordination polymers or discrete metallosupramolecular assemblies. The electronic properties of the pyridine ring, modulated by the electron-donating ethoxy groups, would influence the strength and nature of the metal-ligand bond.

Data Tables:

Due to the lack of experimental research on the use of this compound in polymer and supramolecular chemistry, no data tables of research findings can be generated at this time. The creation of such tables would require experimental data on polymer properties (e.g., molecular weight, glass transition temperature, thermal stability) or supramolecular structural parameters (e.g., bond lengths, bond angles, packing motifs), none of which are available in the current body of scientific literature.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks Involving the Amine and Ethoxy Groups

The primary amine group is a classic hydrogen bond donor, with two N-H bonds capable of interacting with hydrogen bond acceptors. libretexts.orgchemrxiv.org The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ethoxy groups are potential hydrogen bond acceptors. libretexts.org This combination of donors and acceptors allows for the formation of extensive hydrogen bonding networks.

Table 1: Potential Hydrogen Bond Donors and Acceptors in 2,6-Diethoxypyridin-3-amine

| Functional Group | Type | Role |

| Amine (-NH₂) | Primary Amine | Hydrogen Bond Donor libretexts.org |

| Pyridine Nitrogen | Heterocyclic Amine | Hydrogen Bond Acceptor libretexts.org |

| Ethoxy Oxygen (-O-) | Ether | Hydrogen Bond Acceptor libretexts.org |

π-π Stacking Interactions in Solid-State Architectures

The pyridine ring in this compound is an aromatic system, making it susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a significant force in the self-assembly of many organic molecules. rsc.orgnih.gov The geometry of π-π stacking can vary, including face-to-face and edge-to-face arrangements, and is often influenced by the electronic nature of the aromatic ring and its substituents. mdpi.com

The electron-donating ethoxy groups and the amino group can influence the electron density of the pyridine ring, which in turn affects the nature and strength of the π-π stacking interactions. In the solid state, it is plausible that molecules of this compound will arrange in a stacked fashion, contributing to the stability of the crystal lattice. The interplay between hydrogen bonding and π-π stacking will likely determine the final three-dimensional architecture.

Other Non-Covalent Interactions (e.g., C-H…π, Dipole-Dipole)

Beyond hydrogen bonding and π-π stacking, other weaker non-covalent interactions are expected to play a role in the crystal packing of this compound. These include:

C-H…π Interactions: The ethyl groups' C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich face of the pyridine ring of a neighboring molecule. mdpi.com

The cumulative effect of these varied interactions dictates the specific packing motif and polymorphism of the compound. mdpi.com

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com The functional groups on this compound make it an interesting target for crystal engineering. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create new multi-component crystalline materials with tailored properties.

For instance, co-crystallization with a carboxylic acid could lead to the formation of a robust salt or co-crystal, where the acidic proton is transferred to the basic amine or pyridine nitrogen, forming strong N⁺-H…O⁻ hydrogen bonds. The predictability of these interactions makes the design of such supramolecular structures a feasible goal.

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. rsc.orgsciopen.com While this compound itself is unlikely to act as a traditional host due to the absence of a pre-organized cavity, its self-assembly could potentially create voids or channels within the crystal lattice that could accommodate small guest molecules. This would be an example of a crystalline molecular solid acting as a host.

Furthermore, derivatives of this compound could be designed to incorporate macrocyclic structures, such as cyclodextrins or calixarenes, which are well-known hosts. nih.gov The aminopyridine moiety could serve as a recognition site for specific guests through hydrogen bonding and other interactions, leading to applications in sensing or separation. nih.gov

Emerging Research Avenues and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2,6-Diethoxypyridin-3-amine, research is moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. Green chemistry approaches are becoming increasingly prevalent, focusing on atom economy and the use of less hazardous reagents. chemrxiv.orgresearchgate.netorganic-chemistry.orgchemicalbook.comresearchgate.net

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Copper-Catalyzed Amination | Utilizes copper catalysts and aqueous ammonia (B1221849). | Milder reaction conditions, reduced reliance on hazardous reagents. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, and simplified purification. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, and cleaner product formation. mdpi.com |

Exploration of Unprecedented Chemical Transformations

The reactivity of the this compound scaffold is a fertile ground for discovering novel chemical transformations. A particularly exciting area of exploration is the direct C-H functionalization of the pyridine (B92270) ring. This strategy allows for the introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecules. nih.govrsc.orgacs.orgacs.org

Recent advancements have demonstrated the feasibility of C-H functionalization at various positions of the pyridine ring, including those that are traditionally difficult to access. For a molecule like this compound, this could enable the selective introduction of aryl, alkyl, or other valuable moieties at the C4 and C5 positions, leading to a diverse library of novel compounds. researchgate.netmdpi.com Moreover, the application of photoredox catalysis opens up new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, potentially enabling unprecedented transformations of this aminopyridine derivative. rsc.orgbeilstein-journals.org

Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties

The ability to precisely modify the structure of this compound is crucial for tailoring its properties for specific applications, particularly in medicinal chemistry. The aminopyridine motif is a well-established pharmacophore found in numerous therapeutic agents. By strategically introducing various substituents, researchers can modulate the compound's biological activity, solubility, and pharmacokinetic profile.

For instance, the amino group can be readily acylated, alkylated, or used as a handle for coupling with other molecules. The pyridine ring itself can be further functionalized, building upon the C-H activation strategies mentioned earlier. This allows for the creation of a vast chemical space around the core scaffold, enabling the development of derivatives with potential applications as enzyme inhibitors, receptor ligands, or probes for chemical biology. The synthesis of such derivatives is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to optimize a desired biological effect. nih.govflinders.edu.aunih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for automation. researchgate.netmdpi.comacs.org For the multi-step synthesis of this compound and its derivatives, flow chemistry can streamline the process by telescoping reaction steps, minimizing the isolation of intermediates, and enabling precise control over reaction parameters such as temperature and mixing. rsc.org

Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of new derivatives. These systems can perform a large number of reactions in parallel, rapidly generating libraries of compounds for screening. This high-throughput approach is particularly valuable in drug discovery, where the rapid exploration of chemical diversity is essential for identifying promising lead compounds. researchgate.net The implementation of flow chemistry for the synthesis of substituted pyridines has already demonstrated significant improvements in efficiency and scalability.

Computational Design and Prediction of Novel Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. chemrxiv.org

These computational studies can be used to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies and charge distributions, researchers can predict the most likely sites for chemical reactions, guiding the design of synthetic routes.

Design Novel Derivatives: Computational docking studies can simulate the binding of virtual derivatives to the active sites of proteins, helping to prioritize the synthesis of compounds with the highest potential for biological activity. chemrxiv.org

Elucidate Reaction Mechanisms: DFT calculations can be employed to map out the energy profiles of reaction pathways, providing a deeper understanding of how transformations occur.

This in silico approach can significantly reduce the time and resources required for experimental work by focusing efforts on the most promising candidates.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions are playing an increasingly important role in this endeavor. For the synthesis and transformation of this compound, techniques such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide a wealth of information. mdpi.com

These methods allow researchers to observe the formation of intermediates, track the consumption of reactants, and determine reaction kinetics in real-time. This detailed mechanistic insight is invaluable for identifying reaction bottlenecks, optimizing conditions, and ensuring the safe scale-up of chemical processes. For instance, in-situ NMR has been successfully used to elucidate the complex reaction pathways in the synthesis of other heterocyclic compounds. mdpi.com

Q & A

Q. How can researchers design an efficient synthetic route for 2,6-diethoxypyridin-3-amine?

Methodological Answer: A plausible approach involves sequential functionalization of the pyridine core. For ethoxy group introduction, nucleophilic aromatic substitution (SNAr) using sodium ethoxide on a dichloropyridine precursor (e.g., 2,6-dichloropyridin-3-amine) under reflux in ethanol could be employed. Subsequent catalytic amination or reductive amination may optimize the amine position. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with ammonia equivalents or hydrogenation of a nitro intermediate (e.g., 3-nitro-2,6-diethoxypyridine) using Pd/C in methanol could yield the target amine . Key considerations include solvent polarity, temperature control (e.g., 80–120°C for SNAr), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ with Xantphos ligand) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy peaks at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂) and amine protons (δ ~5–6 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₄N₂O₂: 181.0978).

- HPLC-PDA : Purity assessment (>95%) using a C18 column with methanol/water gradients.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of ethoxy and amine groups .

Q. How can researchers determine physicochemical properties (e.g., logP, solubility) for this compound?

Methodological Answer:

- LogP : Use reversed-phase HPLC with a calibration curve of standards (e.g., octanol-water partition coefficients) or computational tools like ACD/Labs.

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol) followed by UV-Vis quantification.

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (cf. 2,6-dimethoxypyridin-3-amine melts at ~265°C ; ethoxy analogs may exhibit lower melting points due to increased hydrophobicity).

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in synthesizing this compound?

Methodological Answer: Regioselectivity in ethoxy and amine group installation depends on electronic and steric factors. For SNAr reactions, electron-withdrawing groups (e.g., nitro at C3) activate C2 and C6 positions for ethoxy substitution. Steric hindrance from bulky ligands (e.g., Xantphos in Pd catalysis) may favor mono- or di-substitution. Computational studies (DFT) can map transition states to predict activation barriers for competing pathways .

Q. How does this compound perform as a ligand in coordination chemistry?

Methodological Answer: The ethoxy groups’ electron-donating effects and amine’s lone pair enable chelation with transition metals (e.g., Cu(II), Pd(II)). Test ligand efficacy via:

- Complexation Studies : UV-Vis titration to determine binding constants (K) in acetonitrile or DMF.

- Catalytic Screening : Evaluate metal-ligand complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with analogous ligands (e.g., 2,6-dimethoxy derivatives) .

Q. How should researchers address contradictions in reported synthetic yields (e.g., >100% yields)?

Methodological Answer: Anomalous yields (e.g., 105% in hydrogenation steps ) may arise from:

- Impurities : Unreacted intermediates or byproducts co-eluting during purification (validate via HPLC).

- Solvent Retention : Hygroscopic compounds retaining solvent mass (use Karl Fischer titration).

- Calculation Errors : Recalibrate stoichiometry and yield formulas. Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.